N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthoyl group attached to a phenylpiperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with N-phenylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl derivatives.
Substitution: Various substituted naphthoyl and phenylpiperidine derivatives.
Scientific Research Applications
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
JWH-018: A synthetic cannabinoid with a similar naphthoyl group but different overall structure and biological activity.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole structure, known for their psychoactive properties.
Naphthoylthioureas: Derivatives with a naphthoyl group and thiourea moiety, used in the development of OLEDs and other electronic materials.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other naphthoyl derivatives.
Properties
IUPAC Name |
N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(21-15-9-11-18-10-5-6-14-20(18)21)25(19-12-3-1-4-13-19)23(27)24-16-7-2-8-17-24/h1,3-6,9-15H,2,7-8,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHTUWQHZDAPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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